molecular formula C13H24NO5P B15309441 5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B15309441
M. Wt: 305.31 g/mol
InChI Key: PUZZHPSUZXVQHE-UHFFFAOYSA-N
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Description

5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring three critical functional groups:

  • tert-Butoxycarbonyl (Boc) group at position 1: A common protecting group for amines, enhancing stability during synthesis .
  • Carboxylic acid at position 3: Provides acidity and reactivity for further derivatization.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors or phosphorylated bioactive molecules.

Properties

Molecular Formula

C13H24NO5P

Molecular Weight

305.31 g/mol

IUPAC Name

5-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-9(11(15)16)6-10(8-14)20(4,5)18/h9-10H,6-8H2,1-5H3,(H,15,16)

InChI Key

PUZZHPSUZXVQHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)P(=O)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect reactive sites during intermediate steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Trends Applications
5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid Piperidine core, Boc, dimethylphosphoryl, carboxylic acid ~347.3 (estimated) Moderate in polar solvents Drug intermediates, phosphorylation studies
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (5-membered ring), methyl, oxo, carboxylic acid 143.14 High in water Peptide synthesis, polymer chemistry
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine core, Boc, phenyl, carboxylic acid 305.37 Low in water, soluble in DMSO Chiral building blocks, API synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Methyl ester, Boc-deprotected amine, branched alkyl chain 223.73 High in polar aprotic solvents Intermediate in peptide synthesis
Key Observations:

Ring Size : The target compound’s piperidine core (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered), reducing ring strain and altering pharmacokinetics .

The Boc group is shared with and , indicating common synthetic strategies for amine protection .

Reactivity : The carboxylic acid at position 3 allows for coupling reactions, similar to , but the phosphoryl group introduces unique reactivity (e.g., phosphorylation or chelation).

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